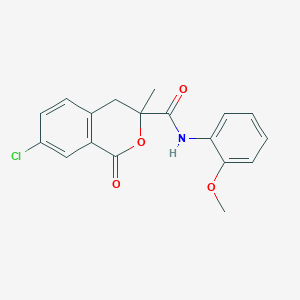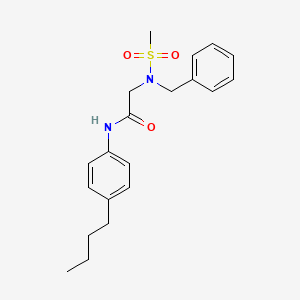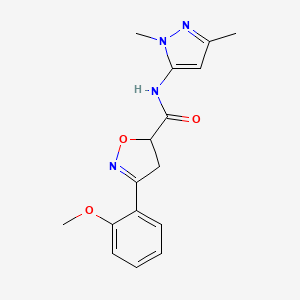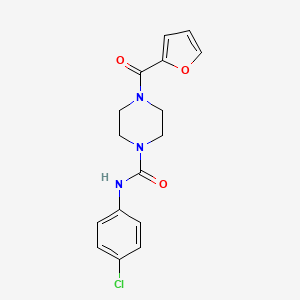![molecular formula C23H22N4O3 B4862013 N-(3,4-dimethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea](/img/structure/B4862013.png)
N-(3,4-dimethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea
Overview
Description
N-(3,4-dimethoxyphenyl)-N’-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a urea linkage connecting a dimethoxyphenyl group and a naphthylmethyl-pyrazolyl moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-N’-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Attachment of the naphthylmethyl group: The pyrazole intermediate is then alkylated with a naphthylmethyl halide in the presence of a base such as potassium carbonate.
Coupling with the dimethoxyphenyl isocyanate: Finally, the naphthylmethyl-pyrazole is reacted with 3,4-dimethoxyphenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-N’-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the urea linkage to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or other substituted derivatives of the original compound.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-N’-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(3,4-dimethoxyphenyl)-N’-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea exerts its effects can vary depending on its application. In biological systems, it may act by:
Binding to specific enzymes or receptors: Modulating their activity and affecting downstream signaling pathways.
Interacting with cellular components: Altering cell function or inducing cell death in the case of anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-N’-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.
N-(3,4-dimethoxyphenyl)-N’-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea: Contains a thiourea linkage, which may impart different chemical and biological properties.
Uniqueness
N-(3,4-dimethoxyphenyl)-N’-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea is unique due to its specific combination of functional groups, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-29-20-11-10-18(14-21(20)30-2)24-23(28)25-22-12-13-27(26-22)15-17-8-5-7-16-6-3-4-9-19(16)17/h3-14H,15H2,1-2H3,(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRYGWCNGDYENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=NN(C=C2)CC3=CC=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4861939.png)

![N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4861947.png)
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4861957.png)

![4-[(3-METHYLPHENYL)METHYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4861980.png)
![5-[(dimethylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B4861986.png)
![(2-{5-[(4-methylbenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)amine hydrochloride](/img/structure/B4862003.png)
![5-(3,4-DIMETHOXYPHENYL)-1-[(FURAN-2-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4862017.png)
![methyl 2-[({4-[(propylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B4862025.png)

![METHYL 3-[(CYCLOHEXYLCARBAMOYL)METHYL]-1-(3-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4862033.png)
![N~1~-(4-METHOXY-2-NITROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4862040.png)
